molecular formula C17H20N2O3S B2415627 5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 2097901-88-5

5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2415627
CAS No.: 2097901-88-5
M. Wt: 332.42
InChI Key: KICHJVVOQQYDJH-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide.

    Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the oxazole intermediate, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction, where a suitable cyclopropyl precursor is reacted with the intermediate compound.

    Final assembly: The final step involves the coupling of the oxan-4-yl group with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of its functional groups with biological targets. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, inflammation, and infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide: shares similarities with other oxazole and thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-cyclopropyl-N-[oxan-4-yl(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-17(13-10-14(22-19-13)11-3-4-11)18-16(15-2-1-9-23-15)12-5-7-21-8-6-12/h1-2,9-12,16H,3-8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICHJVVOQQYDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC(C3CCOCC3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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